molecular formula C17H16N2O2S B2506998 N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide CAS No. 1355799-66-4

N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2506998
CAS No.: 1355799-66-4
M. Wt: 312.39
InChI Key: PWQDACXGJLOWDY-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-methoxybenzylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours to yield the desired cyanoacetamide derivative .

Industrial Production Methods

Industrial production of cyanoacetamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent-free methods and microwave-assisted synthesis are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • N-methylcyanoacetamide
  • N-phenylcyanoacetamide
  • 2-methoxyphenyl isocyanate

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide is unique due to the presence of both a cyano group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in synthetic organic chemistry and drug development .

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-16-10-6-5-9-14(16)15(11-18)19-17(20)12-22-13-7-3-2-4-8-13/h2-10,15H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQDACXGJLOWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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